5-Amino-2,3-dichlorophenol
Description
Historical Context and Evolution of Research on Aminochlorophenols
The study of aminochlorophenols is intrinsically linked to the historical development of industrial chemistry, particularly in the synthesis of dyes and pharmaceuticals. ontosight.ai Research into aminophenol derivatives has a long history, with these compounds serving as versatile precursors for a wide range of more complex molecules. rsc.orgacs.org The introduction of chlorine atoms to the aminophenol structure adds another layer of complexity and functionality, influencing the reactivity and potential applications of the resulting compounds.
Early research on chlorinated phenols, including dichlorophenols, was often driven by their use as intermediates in the production of pesticides and other agrochemicals. guidechem.com Over time, the focus of research has expanded to include their environmental fate and toxicological profiles, as many of these compounds are now recognized as environmental pollutants.
The evolution of research on aminochlorophenols has also been propelled by advancements in synthetic methodologies. researchandmarkets.com Modern organic chemistry has provided more efficient and selective ways to synthesize specific isomers, allowing for a more detailed investigation of their individual properties and potential applications. google.com The study of the microbial degradation of related compounds, such as aminophenols, has also opened up avenues for bioremediation research. nih.gov
Structural Isomerism and Positional Isomer Effects within Dichlorophenols
The phenomenon of structural isomerism is particularly important in the dichlorophenol family, which comprises six distinct isomers based on the positions of the two chlorine atoms on the phenol (B47542) ring. docbrown.infoscience-revision.co.uk These isomers, while sharing the same molecular formula (C₆H₄Cl₂O), exhibit different physical and chemical properties due to the varied spatial arrangement of the chlorine atoms relative to the hydroxyl group. dergipark.org.tr
The position of the chlorine substituents significantly influences properties such as melting point, boiling point, acidity (pKa), and solubility. jcsp.org.pkresearchgate.net For instance, the presence of a chlorine atom in the ortho position relative to the hydroxyl group can lead to intramolecular hydrogen bonding, which can affect the compound's volatility and acidity. researchgate.net The electronic effects of the chlorine atoms (inductive and resonance effects) also play a crucial role in determining the reactivity of the aromatic ring and the acidity of the phenolic proton. researchgate.net
The table below provides a comparison of the physical properties of the six dichlorophenol isomers, illustrating the impact of positional isomerism.
| Compound Name | CAS Number | Melting Point (°C) | Boiling Point (°C) |
| 2,3-Dichlorophenol (B42519) | 576-24-9 | 58 | 214 |
| 2,4-Dichlorophenol (B122985) | 120-83-2 | 45 | 210 |
| 2,5-Dichlorophenol | 583-78-8 | 58 | 211 |
| 2,6-Dichlorophenol (B41786) | 87-65-0 | 67 | 220 |
| 3,4-Dichlorophenol | 95-77-2 | 65-68 | 233 |
| 3,5-Dichlorophenol | 591-35-5 | 68 | 233 |
Note: The data in this table is compiled from various sources and may show slight variations. iloencyclopaedia.org
Fundamental Research Questions Pertaining to 5-Amino-2,3-dichlorophenol
The specific structure of 5-Amino-2,3-dichlorophenol, with its amino and dichloro substitutions, presents several fundamental research questions that are of current interest to the scientific community. These questions often revolve around its synthesis, reactivity, and potential applications as a building block for more complex molecules.
One of the primary areas of investigation is the development of efficient and selective synthetic routes to produce 5-Amino-2,3-dichlorophenol. Researchers are interested in methodologies that can provide high yields and purity, which are crucial for its potential use in industrial applications.
Another key research question pertains to the reactivity of the molecule. The interplay between the electron-donating amino group and the electron-withdrawing chlorine atoms, along with the phenolic hydroxyl group, creates a unique chemical environment. Understanding how these functional groups influence the molecule's reactivity in various chemical transformations, such as electrophilic aromatic substitution, nucleophilic substitution, and oxidation-reduction reactions, is a central theme of investigation.
Furthermore, a significant research focus is on the potential applications of 5-Amino-2,3-dichlorophenol as an intermediate in the synthesis of novel compounds. This includes its use in the creation of new dyes, pharmaceuticals, and materials. ontosight.ai For instance, related aminochlorophenol compounds are known to be precursors for certain dyes and have been investigated for their biological activities. ontosight.ainih.gov Therefore, a fundamental research question is whether 5-Amino-2,3-dichlorophenol can serve as a valuable synthon for the development of new molecules with desirable properties.
Properties
IUPAC Name |
5-amino-2,3-dichlorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c7-4-1-3(9)2-5(10)6(4)8/h1-2,10H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECLOVMJFRGMFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)Cl)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Amino 2,3 Dichlorophenol and Its Structural Analogues
Classical Organic Synthesis Routes to Aminodichlorophenols
Traditional methods for the synthesis of aminophenols often rely on multi-step sequences involving well-understood reaction mechanisms. These classical routes remain fundamental in synthetic organic chemistry.
Diazotization and Reduction Strategies for Dichlorophenolic Precursors
A common and effective strategy for introducing an amino group onto a phenolic ring involves the coupling of a diazonium salt followed by the reduction of the resulting azo compound. This method has been successfully applied to the synthesis of 4-Amino-2,3-dichlorophenol.
The process begins with the diazotization of an aromatic amine, such as aniline. This is typically achieved by treating the amine with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to form a diazonium salt solution. This electrophilic diazonium salt is then reacted with a nucleophilic dichlorophenolic precursor, for instance, 2,3-dichlorophenol (B42519), in an alkaline solution. This reaction, an azo coupling, forms a dichlorophenylazophenol intermediate.
The final step is the reductive cleavage of the azo group (-N=N-) to yield two amine groups. One of these is the desired aminodichlorophenol. A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using hydrogen gas over a metal catalyst like Raney nickel is one effective method. This process typically requires moderate temperatures (40–50 °C) and results in good yields. An alternative reduction method involves using sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent, which can also achieve high yields of the final product.
| Step | Reactants | Reagents/Catalyst | Key Conditions | Intermediate/Product | Reported Yield |
|---|---|---|---|---|---|
| 1. Azo Coupling | Aniline, 2,3-Dichlorophenol | NaNO₂, HCl, NaOH | 0-10 °C | 2,3-dichloro-4-phenylazophenol | - |
| 2. Reduction | 2,3-dichloro-4-phenylazophenol | H₂, Raney Nickel | 40-50 °C, ~1 bar | 4-Amino-2,3-dichlorophenol | 83% |
Reductive Amination Approaches
Reductive amination is a versatile method for forming amines from carbonyl compounds (aldehydes or ketones). anton-paar.com This process involves two main steps: the formation of an imine or enamine intermediate from the reaction of the carbonyl compound with an amine, followed by the reduction of this intermediate to the corresponding amine. anton-paar.com In a direct, one-pot reaction, the carbonyl compound, amine, and a reducing agent are combined. anton-paar.com
For the synthesis of an aminodichlorophenol, this approach would necessitate a dichlorohydroxy-substituted aldehyde or ketone as a starting material. The carbonyl group is converted to an amine via an intermediate imine. anton-paar.com A variety of reducing agents are suitable for this purpose, each with specific advantages regarding reactivity and sensitivity to reaction conditions. Sodium triacetoxyborohydride (B8407120) (STAB) is a mild and common reagent, though it is water-sensitive. pressbooks.pub Sodium cyanoborohydride (NaBH₃CN) is another popular choice as it is less sensitive to water and can selectively reduce imines in the presence of aldehydes. libretexts.org If cyanide is a concern, sodium triacetoxyborohydride serves as a good alternative. libretexts.org
| Reducing Agent | Abbreviation | Typical Solvents | Key Characteristics |
|---|---|---|---|
| Sodium triacetoxyborohydride | STAB, NaBH(OAc)₃ | DCE, DCM, THF | Water-sensitive, mild, common for reductive aminations. pressbooks.pub |
| Sodium cyanoborohydride | NaBH₃CN | Methanol | Not water-sensitive, can be used with Lewis acids for less reactive substrates. pressbooks.publibretexts.org |
| Sodium borohydride | NaBH₄ | Methanol, Ethanol | Can also reduce aldehydes/ketones; added after imine formation is complete. pressbooks.pub |
| Phenylsilane | - | - | Used with a catalyst like dibutyltin (B87310) dichloride under mild conditions. lumenlearning.com |
Modern and Advanced Synthetic Techniques
Advances in synthetic chemistry have led to the development of techniques that offer significant advantages over classical methods, including increased efficiency, reduced reaction times, and improved environmental profiles.
Microwave-Assisted Synthesis in Aminodehalogenation Reactions
Microwave-assisted organic synthesis (MAOS) utilizes microwave radiation to heat reaction mixtures directly and efficiently. scispace.com This technique can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions compared to conventional heating methods. ajchem-a.com Microwave heating is particularly effective for polar molecules and can be conducted under solvent-free conditions, aligning with the principles of green chemistry. ajchem-a.comsciforum.net
One potential application for synthesizing aminodichlorophenols is through a nucleophilic aromatic substitution (SNAᵣ) reaction, specifically aminodehalogenation, where a halogen atom on the aromatic ring is displaced by an amino group. While traditionally limited to activated aromatic systems, microwave assistance can promote this reaction even on unactivated aryl halides. sciforum.net For example, the reaction of 2,3-dichloro-1,4-naphthoquinone with aminopyridines has been shown to be substantially faster and higher yielding under microwave irradiation compared to conventional heating. scielo.brresearchgate.net Similarly, microwave irradiation has been used to facilitate the reduction of aromatic nitro compounds, another key transformation in the synthesis of aromatic amines. uzh.ch This suggests that microwave-assisted aminodehalogenation could be a viable and rapid route for the synthesis of 5-Amino-2,3-dichlorophenol, potentially from a trichlorophenol precursor.
Catalytic Synthesis Methodologies
Catalysis is central to modern organic synthesis, offering pathways that are more efficient, selective, and sustainable. For the synthesis of aminodichlorophenols, catalytic methods are primarily employed in reduction steps.
Catalytic hydrogenation is a widely used technique for the reduction of nitro groups or the reductive cleavage of azo linkages. As mentioned previously, catalysts like Raney nickel are effective. researchgate.net Other common and highly efficient catalysts for such transformations include palladium on carbon (Pd/C) and platinum on carbon (Pt/C). These heterogeneous catalysts are favored for their high activity and ease of separation from the reaction mixture.
More advanced catalytic systems are also being developed. For instance, novel oxo-rhenium complexes have been shown to effectively catalyze the reduction of aromatic nitro compounds to amines under microwave irradiation, demonstrating the synergy between modern heating techniques and advanced catalyst design. uzh.ch Furthermore, the field of organocatalysis, which uses small organic molecules as catalysts instead of metals, offers an environmentally benign alternative for various chemical transformations, including the synthesis of amine-containing compounds. nih.gov
Regioselectivity and Yield Optimization in 5-Amino-2,3-dichlorophenol Synthesis
Achieving the desired substitution pattern (regioselectivity) is a critical challenge in the synthesis of polysubstituted aromatic compounds like 5-Amino-2,3-dichlorophenol. The synthesis would likely begin with 2,3-dichlorophenol, and the key step would be the introduction of a nitrogen-containing functional group (like a nitro or azo group) at the C5 position via electrophilic aromatic substitution.
The outcome of this substitution is governed by the directing effects of the substituents already on the ring. lumenlearning.com
Hydroxyl (-OH) group: This is a strongly activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. pressbooks.pubyoutube.com
In 2,3-dichlorophenol, the available positions for substitution are C4, C5, and C6. The powerful ortho, para-directing effect of the -OH group strongly favors substitution at the C4 (ortho) and C6 (para) positions, where the electron density is highest. researchgate.netyoutube.com The chlorine atoms also direct to these positions. This creates a significant challenge for introducing a group at the C5 (meta to the -OH group) position, as this position is electronically disfavored. Consequently, direct electrophilic substitution on 2,3-dichlorophenol is expected to yield primarily 4- and 6-substituted products, making the synthesis of the 5-amino isomer non-trivial.
To overcome these regiochemical challenges and optimize yields, several strategies can be employed:
Control of Reaction Conditions: Parameters such as temperature, reaction time, and solvent can influence the ratio of isomers.
Stoichiometry: Precise control over the molar ratios of reactants and reagents is essential to maximize the yield of the desired product and minimize side reactions.
Catalyst Selection: In some cases, shape-selective catalysts like zeolites can be used to favor the formation of a specific isomer by sterically hindering access to other positions. researchgate.net
Protecting Groups: A multi-step synthesis involving protecting groups could be designed to block the more reactive sites (C4 and C6), thereby forcing substitution at the C5 position.
By carefully considering these factors, synthetic chemists can devise strategies to optimize the synthesis of specific, and often challenging, isomers like 5-Amino-2,3-dichlorophenol.
Green Chemistry Principles in Aminochlorophenol Synthesis
The application of green chemistry principles to the synthesis of aminochlorophenols is driven by the need to mitigate the environmental impact of chemical manufacturing. These principles focus on developing processes that are more efficient, generate less waste, use less hazardous materials, and are more energy-efficient than traditional methods. In the context of aminochlorophenol synthesis, which often starts from the corresponding nitroaromatic compounds, green strategies primarily target the reduction of the nitro group.
A central tenet of green chemistry is the preference for catalytic reactions over stoichiometric ones. Catalytic reduction, or hydrogenation, is a key green method that enhances efficiency, minimizes byproducts, and supports sustainable chemical practices. This approach avoids the large quantities of waste associated with older stoichiometric methods, such as the Béchamp reduction which uses iron and hydrochloric acid.
Innovations in Catalysis and Reaction Conditions
Modern green approaches to the synthesis of aromatic amines, including aminochlorophenols, have focused on several key areas:
Earth-Abundant Metal Catalysts: A significant advancement is the move away from precious metal catalysts like palladium (Pd) and platinum (Pt) towards catalysts based on more abundant and less toxic metals, such as iron. Iron-catalyzed reductions have demonstrated high efficiency and excellent chemoselectivity for the nitro group, which is crucial for preserving other functional groups, like halogens, on the aromatic ring. Systems using iron powder or in-situ formed iron oxides can effectively reduce nitroarenes to anilines. Some modern methods even employ visible-light-induced iron catalysis, further reducing the energy input required.
Advanced Catalyst Design: The development of highly efficient and stable catalysts is paramount. Nanoparticle catalysts, such as those made from copper, silver, or gold deposited on supports, have shown high activity in the reduction of nitrophenols. Mesoporous materials like Pd@SBA-15 are designed to maximize the active surface area of the catalyst, enhancing reaction efficiency and allowing for easier recovery and reuse.
Safer Hydrogen Sources and Milder Conditions: Traditional catalytic hydrogenation often requires high-pressure hydrogen gas, which poses significant safety risks. Green alternatives include transfer hydrogenation, which uses safer hydrogen donors like formic acid or hypophosphites. Furthermore, innovations such as ultrasonic irradiation can accelerate reaction rates under milder conditions, reducing energy consumption.
Continuous Flow Technology: Shifting from conventional batch reactors to continuous flow systems, such as micropacked bed reactors, represents a major step towards safer and more efficient chemical production. Flow chemistry offers superior control over reaction parameters, enhanced heat and mass transfer, and minimizes the volume of hazardous materials handled at any given time, thereby improving operational safety. This technology has been successfully applied to the selective hydrogenation of various nitroaromatics, achieving high yields in shorter reaction times.
The following tables summarize and compare various green chemistry approaches relevant to the synthesis of aminochlorophenols.
Table 1: Comparison of Reduction Strategies for Nitroaromatic Compounds
| Method | Reducing Agent/System | Catalyst Example | Key Green Advantages | Potential Drawbacks |
|---|---|---|---|---|
| Traditional Catalytic Hydrogenation | Hydrogen Gas (H₂) | Pd/C, Pt/C, Raney Nickel | High atom economy; clean reaction. | Use of flammable and high-pressure H₂ gas; often relies on precious metals. |
| Transfer Hydrogenation | Formic Acid, Hypophosphites | Pd/C, SO₄²⁻/ZrO₂ | Avoids hazardous H₂ gas; milder reaction conditions. | May require stoichiometric amounts of the hydrogen donor, generating co-products. |
| Earth-Abundant Metal Catalysis | Organosilanes, Hydrazine Hydrate | Iron (Fe) powder, Fe₂O₃, Fe-phenanthroline complexes | Uses inexpensive, low-toxicity, and abundant metals; high chemoselectivity. | Catalyst activity and stability can be lower than precious metals in some cases. |
| Green Nanoparticle Catalysis | Sodium Borohydride, H₂ | Au, Ag, Cu nanoparticles on supports | High catalytic activity under mild conditions; potential for enhanced selectivity. | Nanoparticle synthesis can be complex; potential for metal leaching. |
Table 2: Advanced Green Synthesis Technologies for Aromatic Amines
| Technology | Key Features | Primary Benefits | Example Application |
|---|---|---|---|
| Continuous Flow Chemistry | Use of microreactors or packed-bed reactors. | Enhanced safety, improved process control, higher efficiency, easier scalability. | Selective hydrogenation of heterocyclic nitroaromatics with yields >97.5%. |
| Ultrasonic Irradiation | Application of high-frequency sound waves. | Increased reaction rates, milder conditions (lower temperature/pressure), improved energy efficiency. | Iron powder reduction of aryl nitro compounds. |
| Photocatalysis | Use of light to induce catalytic reactions. | Operates at ambient temperature and pressure, uses a sustainable energy source. | Visible-light-induced iron-catalyzed reduction of nitroarenes. |
Advanced Spectroscopic and Structural Characterization of 5 Amino 2,3 Dichlorophenol
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and elucidating the molecular structure of a compound by probing its vibrational modes.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its constituent bonds. The frequencies of these absorptions are characteristic of specific functional groups. For 5-Amino-2,3-dichlorophenol, the FT-IR spectrum is expected to exhibit distinct peaks corresponding to the O-H, N-H, C-N, C-O, and C-Cl bonds, as well as the aromatic C-C and C-H vibrations.
The O-H and N-H stretching vibrations are typically observed in the high-frequency region of the spectrum. The phenolic O-H stretch is expected to appear as a broad band, indicative of hydrogen bonding. The N-H stretching of the primary amine group will likely present as two distinct bands, corresponding to symmetric and asymmetric vibrations. Aromatic C-H stretching vibrations are anticipated at wavenumbers just above 3000 cm⁻¹.
The "fingerprint region" (below 1500 cm⁻¹) is more complex but contains a wealth of structural information, including C-C stretching in the aromatic ring, in-plane and out-of-plane C-H bending, and C-N, C-O, and C-Cl stretching vibrations. The positions of the C-Cl stretching bands are sensitive to the substitution pattern on the benzene (B151609) ring.
Predicted FT-IR Spectral Data for 5-Amino-2,3-dichlorophenol
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| O-H Stretch (phenolic) | 3400 - 3200 | Strong, Broad |
| N-H Stretch (asymmetric) | ~3400 | Medium |
| N-H Stretch (symmetric) | ~3300 | Medium |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| C=C Aromatic Ring Stretch | 1600 - 1450 | Medium to Strong |
| N-H Bend | 1650 - 1580 | Medium |
| C-O Stretch (phenolic) | 1260 - 1180 | Strong |
| C-N Stretch | 1340 - 1250 | Medium to Strong |
| C-Cl Stretch | 800 - 600 | Strong |
This table is predictive and based on characteristic infrared absorption frequencies for similar functional groups.
Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light, and the resulting frequency shifts correspond to the vibrational modes of the molecule. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.
For 5-Amino-2,3-dichlorophenol, the aromatic ring vibrations are expected to produce strong signals in the Raman spectrum. The C-Cl bonds should also be Raman active. The symmetric N-H stretching vibration, which may be weaker in the FT-IR spectrum, could be more prominent in the Raman spectrum. The O-H stretch, while strong in IR, is often a weak scatterer in Raman spectroscopy.
Predicted Raman Spectral Data for 5-Amino-2,3-dichlorophenol
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aromatic Ring Breathing | ~1000 | Strong |
| C=C Aromatic Ring Stretch | 1600 - 1550 | Strong |
| C-N Stretch | 1340 - 1250 | Medium |
| C-Cl Stretch | 800 - 600 | Strong |
This table is predictive and based on characteristic Raman shifts for similar functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.
¹H NMR spectroscopy provides information on the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. In 5-Amino-2,3-dichlorophenol, the aromatic protons, the amine protons, and the hydroxyl proton will each give rise to distinct signals.
The chemical shifts of the aromatic protons will be influenced by the electronic effects of the amino, hydroxyl, and chloro substituents. The electron-donating amino and hydroxyl groups will tend to shield the aromatic protons, shifting their signals upfield, while the electron-withdrawing chloro groups will have a deshielding effect, shifting the signals downfield. The coupling patterns (splitting) between adjacent aromatic protons will reveal their relative positions on the ring. The signals for the amine (NH₂) and hydroxyl (OH) protons are typically broad and their chemical shifts can be concentration and solvent-dependent.
Predicted ¹H NMR Chemical Shifts for 5-Amino-2,3-dichlorophenol
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic H | 6.5 - 7.5 | Doublet, Doublet |
| -NH₂ | 3.5 - 5.0 | Broad Singlet |
| -OH | 5.0 - 6.0 | Broad Singlet |
This table is predictive and based on typical chemical shifts for protons in similar chemical environments.
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in 5-Amino-2,3-dichlorophenol will produce a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.
The carbons attached to the electronegative oxygen, nitrogen, and chlorine atoms will be deshielded and appear at higher chemical shifts (downfield). The aromatic carbons will resonate in the typical range for substituted benzenes. The specific chemical shifts will be influenced by the combined electronic effects of all the substituents.
Predicted ¹³C NMR Chemical Shifts for 5-Amino-2,3-dichlorophenol
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-OH | 150 - 160 |
| C-NH₂ | 140 - 150 |
| C-Cl | 120 - 130 |
| Aromatic C-H | 110 - 125 |
This table is predictive and based on typical chemical shifts for carbons in similar chemical environments.
While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques can resolve more complex structures and confirm assignments. Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for the definitive structural elucidation of 5-Amino-2,3-dichlorophenol.
COSY (¹H-¹H Correlation): This experiment would reveal which protons are spin-coupled to each other. For 5-Amino-2,3-dichlorophenol, it would definitively establish the connectivity of the aromatic protons.
HSQC (¹H-¹³C Correlation): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of the protonated aromatic carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, helping to piece together the entire molecular structure and assign quaternary (non-protonated) carbons.
The application of these advanced 2D NMR techniques would provide a comprehensive and unambiguous structural characterization of 5-Amino-2,3-dichlorophenol, moving beyond predictive analysis to concrete experimental verification.
Electronic Spectroscopy for Molecular Orbitals and Transitions
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal technique for probing the electronic structure of molecules. It provides information about the molecular orbitals and the energy required for electronic transitions, primarily π → π* and n → π* transitions within chromophores.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption
The UV-Vis spectrum of 5-Amino-2,3-dichlorophenol is expected to be dominated by the electronic transitions of its substituted benzene ring. The benzene ring itself is a chromophore, and the presence of amino (-NH₂), hydroxyl (-OH), and chloro (-Cl) substituents modifies its absorption characteristics. The -OH and -NH₂ groups act as powerful auxochromes, containing non-bonding electrons (n-electrons) that can interact with the π-electron system of the ring, typically causing a bathochromic shift (a shift to longer wavelengths) and an increase in absorption intensity.
The electronic transitions are primarily of the π → π* type, associated with the aromatic system. researchgate.netnih.gov The absorption spectra of chlorophenols show a shift towards longer wavelengths due to the extended delocalization of π-electrons. researchgate.net The polarity of the solvent used for analysis can also influence the position and intensity of the absorption peaks. researchgate.net For substituted phenols, characteristic absorption bands appear in the UV region, which are sensitive to the nature and position of the substituents on the aromatic ring. nih.gov
Table 1: Expected UV-Vis Absorption Data for 5-Amino-2,3-dichlorophenol
| Expected Transition | Typical Wavelength Range (nm) | Associated Structural Feature |
|---|---|---|
| π → π | 230 - 250 | Benzene Ring (E2-band equivalent) |
| π → π | 270 - 300 | Benzene Ring with Auxochromes (B-band equivalent) nih.gov |
| n → π* | > 300 | From -OH, -NH₂, -Cl groups (often low intensity and may be obscured) |
Mass Spectrometry for Molecular Mass and Fragmentation Patterns
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. It also provides invaluable structural information through the analysis of fragmentation patterns that arise from the ionization process. The molecular formula for 5-Amino-2,3-dichlorophenol is C₆H₅Cl₂NO, corresponding to a molecular weight of approximately 178.02 g/mol . lgcstandards.comsigmaaldrich.compharmaffiliates.com
A key feature in the mass spectrum of a dichlorinated compound is the distinctive isotopic pattern caused by the two major isotopes of chlorine, ³⁵Cl and ³⁷Cl. This results in a cluster of peaks for the molecular ion (M⁺) and chlorine-containing fragments, with characteristic M, M+2, and M+4 signals.
The fragmentation of 5-Amino-2,3-dichlorophenol under electron ionization (EI) would likely proceed through several pathways, including the loss of stable neutral molecules or radical species. Common fragmentation patterns for aromatic amines and phenols include cleavage of bonds adjacent to the functional groups and elimination of small molecules like CO, HCN, and HCl. libretexts.org
Table 2: Predicted Mass Spectrometry Fragments for 5-Amino-2,3-dichlorophenol
| Fragment Ion (m/z) | Likely Neutral Loss | Interpretation |
|---|---|---|
| 177/179/181 | H• | Molecular Ion (M-H)⁺, showing Cl₂ isotope pattern |
| 142/144 | Cl• | Loss of a chlorine radical |
| 149/151 | CO | Loss of carbon monoxide from the phenol (B47542) ring |
| 141 | HCl | Loss of hydrogen chloride |
| 113 | HCl + CO | Sequential loss of HCl and CO |
X-ray Diffraction (XRD) for Solid-State Structural Determination of 5-Amino-2,3-dichlorophenol and Its Complexes
Table 3: Crystallographic Data for the Isomer 4-Amino-2,6-dichlorophenol researchgate.netslideshare.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₆H₅Cl₂NO |
| Molecular Weight | 178.02 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 4.6064 (5) |
| b (Å) | 11.7569 (12) |
| c (Å) | 13.2291 (13) |
| β (°) | 96.760 (5) |
| Volume (ų) | 711.47 (13) |
| Z (Molecules per unit cell) | 4 |
Chromatographic and Separation Science for Purity and Isolation
Chromatographic techniques are fundamental for the separation, purification, and purity assessment of chemical compounds. researchgate.netpressbooks.pub For a compound like 5-Amino-2,3-dichlorophenol, High-Performance Liquid Chromatography (HPLC) is the most common and effective analytical method. jcsp.org.pkutu.ac.in
Reverse-phase HPLC (RP-HPLC) is typically employed for the separation of polar aromatic compounds. sielc.com In this mode, a nonpolar stationary phase, such as a C18 (octadecylsilyl) bonded silica, is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. utu.ac.inresearchgate.net The mobile phase often consists of a mixture of water or an aqueous buffer with an organic modifier like acetonitrile (B52724) or methanol. utu.ac.in Gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of the main compound from any impurities or related substances. researchgate.net Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance, as determined by its UV-Vis spectrum. utu.ac.in
Table 4: Typical RP-HPLC Conditions for Analysis of Aminochlorophenols
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | utu.ac.in |
| Mobile Phase | Acetonitrile:Water or Methanol:Buffer mixture | utu.ac.inresearchgate.net |
| Elution Mode | Isocratic or Gradient | utu.ac.inresearchgate.net |
| Flow Rate | 1.0 - 1.5 mL/min | utu.ac.in |
| Detection | UV Absorbance at ~280-290 nm | utu.ac.inscirp.org |
| Column Temperature | Ambient or controlled (e.g., 30-40 °C) | researchgate.net |
Derivatization Chemistry and Coordination Complex Formation of 5 Amino 2,3 Dichlorophenol
Synthesis and Investigation of Schiff Base Derivatives of 5-Amino-2,3-dichlorophenol
Schiff bases, or azomethines, are a class of compounds characterized by a carbon-nitrogen double bond (-C=N-). They are typically synthesized through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or ketone). jetir.org The amino group of 5-Amino-2,3-dichlorophenol can readily react with various aldehydes and ketones to form the corresponding Schiff base derivatives. This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration.
These Schiff base ligands derived from 5-Amino-2,3-dichlorophenol are of significant interest in coordination chemistry. The presence of the imine nitrogen, the phenolic oxygen, and potentially other donor atoms in the aldehyde or ketone fragment allows them to act as multidentate ligands, forming stable complexes with a variety of transition metal ions. ijrpc.com
The Schiff base ligands synthesized from 5-Amino-2,3-dichlorophenol can chelate with metal ions to form coordination complexes. The imine nitrogen and the phenolic oxygen are key donor sites that can bind to a central metal atom. For instance, with transition metals like Iron(II), these ligands can form stable complexes. researchgate.netisca.me The coordination typically involves the deprotonation of the phenolic hydroxyl group, allowing the oxygen atom to act as an anionic donor, while the imine nitrogen donates its lone pair of electrons.
Depending on the stoichiometry and the nature of the Schiff base, these ligands can act as bidentate, tridentate, or even polydentate ligands. jetir.org This versatility enables the formation of complexes with various geometries, such as octahedral or square planar. ijrpc.comresearchgate.net Several Iron(II) and Iron(III) complexes with Schiff base ligands derived from substituted aminophenols and amino acids have been synthesized and characterized, serving as models for the potential coordination behavior of 5-Amino-2,3-dichlorophenol derivatives. isca.menih.gov
| Metal Ion | Typical Ligand Type | Common Coordination Geometry | Reference Compounds |
|---|---|---|---|
| Iron(II)/(III) | Bidentate [N, O] or Tridentate [N, O, X] Schiff Bases | Octahedral, Square Planar | Complexes from 2-aminophenol (B121084) or amino acid Schiff bases isca.menih.gov |
| Copper(II) | Bidentate [N, O] Schiff Bases | Square Planar, Tetrahedral | Complexes from 2-amino-3-hydroxypyridine (B21099) Schiff bases |
| Nickel(II) | Bidentate [N, O] or Tetradentate [N₂, O₂] Schiff Bases | Square Planar, Octahedral | Complexes from salicylaldehyde (B1680747) and various amines ijrpc.com |
| Cobalt(II) | Bidentate [N, O] or Tetradentate [N₂, O₂] Schiff Bases | Tetrahedral, Octahedral | Complexes from substituted aminophenols derpharmachemica.com |
The structure and electronic properties of metal complexes derived from 5-Amino-2,3-dichlorophenol Schiff bases can be investigated using various spectroscopic and analytical techniques. These methods provide insight into the ligand's coordination mode and the geometry of the resulting complex. ijrpc.com
Infrared (IR) Spectroscopy: Coordination of the imine nitrogen to the metal center is typically confirmed by a shift of the ν(C=N) stretching vibration to a lower frequency in the IR spectrum of the complex compared to the free ligand. The disappearance of the broad ν(O-H) band of the phenolic group and the appearance of new bands at lower frequencies, corresponding to ν(M-N) and ν(M-O) vibrations, provide further evidence of chelation. ijrpc.com
UV-Visible Spectroscopy: The electronic spectra of the complexes show bands corresponding to ligand-based π→π* and n→π* transitions, as well as metal-centered d-d transitions and ligand-to-metal charge transfer (LMCT) bands. These spectra can help elucidate the coordination geometry around the metal ion. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic complexes. Changes in the chemical shifts of protons and carbons near the coordination sites upon complexation provide information about the binding mode.
Magnetic Susceptibility Measurements: For paramagnetic complexes, such as those of Iron(II), magnetic susceptibility measurements are crucial for determining the oxidation state and spin state of the metal ion, which in turn helps to infer the coordination geometry. isca.me
| Analytical Technique | Key Observation | Interpretation |
|---|---|---|
| Infrared (IR) Spectroscopy | Shift in ν(C=N) frequency; appearance of ν(M-N) and ν(M-O) bands. | Confirms coordination of the imine nitrogen and phenolic oxygen to the metal center. ijrpc.com |
| UV-Visible Spectroscopy | Presence of d-d transition and charge transfer bands. | Provides information on the electronic structure and geometry of the complex. rsc.org |
| Magnetic Susceptibility | Measurement of magnetic moment. | Determines the number of unpaired electrons, indicating the metal's oxidation and spin state. isca.me |
Functionalization of the Amino Group
The amino group in 5-Amino-2,3-dichlorophenol is a versatile site for chemical modification. As a primary aromatic amine, it can undergo a variety of reactions, including acylation, alkylation, and diazotization, to yield a range of N-substituted derivatives. These modifications can be used to alter the electronic properties of the molecule or to introduce new functional groups for further chemical transformations. Metal ions can also be employed as protecting groups for the amino function during synthesis. researchgate.net
N-substitution significantly alters the chemical reactivity of the parent molecule. For example, acylation of the amino group to form an amide reduces its nucleophilicity and its activating effect on the aromatic ring. This modification can be useful for controlling the regioselectivity of subsequent electrophilic substitution reactions.
Alkylation of the amino group can lead to secondary or tertiary amines, which have different steric and electronic properties. The reactivity of these N-substituted derivatives in coordination chemistry is also affected. For instance, N-alkylation may introduce steric hindrance that influences the formation and stability of metal complexes. The synthesis of various N-substituted 5-amino-1,2,3-triazoles has been explored, demonstrating methodologies applicable to similar amino compounds. researchgate.net
Functionalization of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is another key site for derivatization. It can undergo reactions typical of phenols, such as esterification and etherification. nih.gov
Esterification: Reaction with acyl chlorides or acid anhydrides converts the hydroxyl group into an ester. This functionalization protects the hydroxyl group and can modify the molecule's solubility and electronic characteristics.
Etherification: The Williamson ether synthesis, involving the reaction of the corresponding phenoxide with an alkyl halide, can be used to form ethers. This conversion of the hydroxyl group into an ether linkage prevents its participation as a donor group in coordination chemistry and alters its directing effect in aromatic substitution reactions. mdpi.com
Functionalization of the hydroxyl group is a common strategy to modify the properties of phenolic compounds for various applications. nih.gov
Ring Substitution Chemistry for Novel 5-Amino-2,3-dichlorophenol Analogues
The aromatic ring of 5-Amino-2,3-dichlorophenol has two available positions for further substitution (at C-4 and C-6). The regiochemical outcome of electrophilic aromatic substitution reactions (such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions) is determined by the combined directing effects of the existing substituents.
The amino and hydroxyl groups are powerful activating groups and are ortho-, para-directors. The chlorine atoms are deactivating but are also ortho-, para-directors. In 5-Amino-2,3-dichlorophenol, the strong activating effects of the -NH₂ and -OH groups dominate, directing incoming electrophiles primarily to the positions ortho and para to them. The C-4 position is para to the amino group and ortho to the hydroxyl group, making it a highly activated and likely site for substitution. The C-6 position is ortho to both the amino and hydroxyl groups. The steric hindrance from the adjacent chlorine atom at C-2 and the directing influence of the substituents would need to be considered to predict the major product in a ring substitution reaction. The synthesis of substituted analogs is a key strategy for developing new compounds with tailored properties. nih.gov
Computational and Theoretical Chemistry of 5 Amino 2,3 Dichlorophenol
Spectroscopic Property Prediction and Validation
Computational methods are instrumental in predicting and interpreting spectroscopic data. By calculating properties like vibrational frequencies, it is possible to simulate spectra that can be compared with experimental results for validation.
Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to identify functional groups within a molecule based on their characteristic vibrational frequencies. thermofisher.com For 5-Amino-2,3-dichlorophenol, DFT calculations can predict the wavenumbers associated with the stretching and bending of its key functional groups: the hydroxyl (-OH), amino (-NH2), and chloro (-Cl) groups, as well as the vibrations of the aromatic ring. For example, a study on 2,6-dichlorophenol (B41786) identified a broad peak for the O-H stretch. researchgate.net Comparing the predicted spectrum with an experimental one helps to confirm the molecule's structure and the accuracy of the computational model.
Table 2: Predicted Characteristic Vibrational Frequencies for 5-Amino-2,3-dichlorophenol (Note: These are expected ranges based on general spectroscopic data and studies of related compounds like other dichlorophenols. researchgate.net)
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm-1) |
| O-H Stretch | Phenolic -OH | 3400 - 3600 (broad) |
| N-H Stretch | Amino -NH2 | 3300 - 3500 |
| C-H Stretch | Aromatic Ring | 3000 - 3100 |
| C=C Stretch | Aromatic Ring | 1450 - 1600 |
| C-N Stretch | Amino -NH2 | 1250 - 1350 |
| C-O Stretch | Phenolic -OH | 1180 - 1260 |
| C-Cl Stretch | Chloro -Cl | 600 - 800 |
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. mdpi.com To perform an MD simulation, a force field—a set of parameters that describes the potential energy of the system—is required. For a molecule like 5-Amino-2,3-dichlorophenol, a force field can be developed using resources like the Automated Topology Builder (ATB), which has been used for its parent compound, 2,3-Dichlorophenol (B42519). uq.edu.au
MD simulations allow for the exploration of the conformational landscape of the molecule. This involves analyzing the rotation around single bonds, such as the C-O bond of the hydroxyl group and the C-N bond of the amino group. These simulations can identify the most stable conformations and the energy barriers between them. Furthermore, by placing the molecule in a simulated solvent environment (e.g., water), MD can provide insights into intermolecular interactions, such as hydrogen bonding between the solute and solvent, which governs its behavior in solution. mdpi.com
Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Behavior
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its macroscopic properties (e.g., boiling point, solubility, or biological activity). These models rely on molecular descriptors, which are numerical values derived from the chemical structure.
The quantum chemical descriptors calculated using DFT (as detailed in section 5.1.1), such as HOMO-LUMO gap, dipole moment, and various electronic indices, are prime candidates for use in QSPR models. researchgate.net By compiling these descriptors for a series of related compounds and correlating them with a known experimental property, a predictive model can be developed. Although specific QSPR studies for 5-Amino-2,3-dichlorophenol are not prominent in the literature, the theoretical descriptors derived from its computational analysis would form the necessary foundation for building such a model to predict its chemical behavior and properties.
Mechanistic Investigations of Reactions Involving 5 Amino 2,3 Dichlorophenol
Oxidation Mechanisms of Dichlorophenols and Related Aminophenols
The oxidation of dichlorophenols and aminophenols is a critical area of study, relevant to both environmental remediation and synthetic chemistry. The mechanisms of these reactions can be complex, often involving radical intermediates and multiple competing pathways.
Metallophthalocyanine (MPc) complexes are synthetic analogues of porphyrins that have shown significant catalytic activity in aerobic oxidation reactions. mdpi.com These complexes are noted for their high stability and rich redox chemistry, making them suitable for use as redox catalysts. mdpi.com Iron phthalocyanine (B1677752) complexes, in particular, can mediate selective oxidation of various substrates, including phenols. epa.gov
The catalytic cycle of MPcs in aerobic oxidations involves the activation of dioxygen. Binuclear complexes where two metal ions are linked by a nitrido bridge have demonstrated high operational stability and effectiveness. mdpi.com For instance, a nitrido-diiron-phthalocyanine can exist in a mixed-valence state, which is believed to be crucial for its catalytic power in activating oxygen to oxidize recalcitrant substrates. mdpi.comepa.gov The reaction mechanism often involves the formation of a catalyst-dioxygen adduct. researchgate.net The specific pathway can be influenced by the charge of the substituents on the phthalocyanine ring. researchgate.net Copper(II) complexes have also been used to catalyze the aerial oxidation of 2-aminophenol (B121084), mimicking the function of the enzyme phenoxazinone synthase. iitkgp.ac.in
The versatility of these catalysts can be enhanced through a combinatorial approach, varying the macrocyclic ligand (e.g., phthalocyanines, porphyrins), the transition metal (e.g., Fe, Mn, Ru), and the bridging atom (e.g., O, N, C) to create a wide array of complexes with tunable catalytic properties. epa.gov
The oxidation of aminophenols and chlorophenols proceeds through various intermediates, the nature of which depends on the oxidant and reaction conditions.
In the enzymatic oxidation of p-aminophenol catalyzed by horseradish peroxidase, electron spin resonance (ESR) spectroscopy has demonstrated the formation of the p-aminophenoxy free radical as a one-electron oxidation product. nih.govresearchgate.net This radical intermediate is transient. nih.gov The ultimate products of this oxidation are primarily polymeric materials, though indophenol (B113434) has also been isolated in low yields. nih.govresearchgate.net Similarly, the peroxidase oxidation of 2,4,6-trichlorophenol (B30397) has been shown to proceed via a transient 2,4,6-trichlorophenoxyl radical intermediate, which leads to the formation of 2,6-dichloro-1,4-benzoquinone (B104592) as a two-electron oxidation product. acs.org
In degradation processes using hydrogen peroxide with an enzyme from Serratia marcescens as a catalyst, 4-aminophenol (B1666318) is first converted to benzoquinone and ammonia. researchgate.net The aromatic ring is then cleaved to form organic acids such as maleic acid, fumaric acid, and oxalic acid, which are ultimately mineralized to CO2 and H2O. researchgate.net Electrochemical oxidation of para-aminophenol on doped lead dioxide electrodes also generates hydroxyl radicals that attack the aminophenol, leading to ring-opening and the formation of small molecule acids before final mineralization. frontiersin.org
The table below summarizes the identified intermediates and final products from the oxidation of aminophenols under different conditions.
| Starting Compound | Oxidation System | Identified Intermediates | Final Products |
| p-Aminophenol | Horseradish Peroxidase/H2O2 | p-Aminophenoxy free radical | Polymers, Indophenol |
| 4-Aminophenol | Serratia marcescens enzyme/H2O2 | Benzoquinone | Maleic acid, Fumaric acid, Oxalic acid, CO2, H2O |
| 2,4,6-Trichlorophenol | Peroxidase | 2,4,6-Trichlorophenoxyl radical | 2,6-Dichloro-1,4-benzoquinone |
| p-Aminophenol | Electrochemical Oxidation | Maleic acid, Acetic acid, Formic acid | CO2, H2O |
Nucleophilic and Electrophilic Substitution Mechanisms on the Aromatic Ring
The aromatic ring of 5-Amino-2,3-dichlorophenol contains multiple substituents that influence its reactivity towards nucleophilic and electrophilic substitution. The amino (-NH2) and hydroxyl (-OH) groups are strong activating groups and are ortho, para-directing in electrophilic aromatic substitution. libretexts.org Conversely, the chlorine (-Cl) atoms are deactivating groups due to their inductive electron-withdrawing effect, but they are also ortho, para-directing because of their electron-donating resonance effect. libretexts.org
In the context of 5-Amino-2,3-dichlorophenol, the positions on the ring are influenced by these competing effects. The -OH group at C1, the -Cl atoms at C2 and C3, and the -NH2 group at C5 create a complex substitution pattern. For an incoming electrophile, the strong activating effects of the -OH and -NH2 groups will dominate. The position para to the -OH group (C4) and the position ortho to the -NH2 group (C6) are the most likely sites for electrophilic attack.
Nucleophilic aromatic substitution (SNAr) is also a relevant mechanism, particularly for replacing the chlorine atoms. SNAr reactions are facilitated by electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer complex intermediate. While the -NH2 and -OH groups are electron-donating, the presence of two chlorine atoms and the potential for protonation of the amino group under acidic conditions could render the ring sufficiently electron-poor to undergo nucleophilic substitution, although this is generally less favorable than on rings with strong electron-withdrawing groups like nitro groups. nih.govnih.gov
The table below summarizes the directing effects of the substituents on the 5-Amino-2,3-dichlorophenol ring for electrophilic substitution.
| Substituent | Position | Activating/Deactivating | Directing Effect |
| -OH | C1 | Activating | ortho, para |
| -Cl | C2 | Deactivating | ortho, para |
| -Cl | C3 | Deactivating | ortho, para |
| -NH2 | C5 | Activating | ortho, para |
Reaction Kinetics and Thermodynamics of 5-Amino-2,3-dichlorophenol Transformations
The kinetics of transformations involving substituted phenols are highly dependent on the reaction conditions. For instance, the degradation of 2,4-dichlorophenol (B122985) (2,4-DCP) by a photo-Fenton-like process (Fe3+/H2O2/UVC) shows kinetics that vary with the initial catalyst concentration. nih.gov At low Fe3+ concentrations, the reaction follows pseudo-first-order kinetics, while at higher concentrations, a more complex, non-conventional kinetic model is required. nih.gov In the oxidation of 2,4-DCP using Fenton's reagent, the concentrations of ferrous iron and hydrogen peroxide, as well as temperature, are critical variables affecting the reaction rate. acs.org
Kinetic studies on the catalytic hydrogenation of p-nitrophenol to p-aminophenol using a Pt/C catalyst have been modeled using a Langmuir-Hinshelwood mechanism. acs.org The apparent activation energy for this transformation was found to be 61 kJ/mol. acs.org The rate of reaction is also influenced by solvent polarity. acs.org
The thermal behavior of acetaminophen (B1664979) doped with p-aminophenol indicates the formation of a eutectic system, which affects the melting point and heat of fusion. researchgate.net Such thermodynamic data are crucial for understanding the physical transformations and purity of aminophenol derivatives. researchgate.net Following the transformation of p-aminophenol to paracetamol via IR spectroscopy allows for real-time monitoring of the reaction dynamics, showing nearly 100% conversion within 60 minutes under specific conditions. uctm.edu
Photochemical Reaction Mechanisms and Photoinduced Processes
The photochemical behavior of dichlorophenols involves direct photolysis and reactions with photochemically generated reactive oxygen species. The antimicrobial agent triclosan, which is structurally related to dichlorophenols, rapidly photodegrades in water via direct photolysis, forming 2,4-dichlorophenol (2,4-DCP) and 2,8-dichlorodibenzo-p-dioxin as intermediates. nih.gov
The photodegradation of 2,4-DCP itself can occur through direct photolysis or photosensitized oxidation. researchgate.net The major reactive species in the photosensitized process is often singlet oxygen. researchgate.net The rate of reaction is influenced by parameters such as pH, the concentration of oxygen, and the type of photosensitizer used (e.g., Rose Bengal). researchgate.net
The reaction of 2,4-dichlorophenol with singlet oxygen has a rate constant that increases significantly with pH, rising from 7x10^5 L/mol-sec at pH 5.5 to 1.2x10^8 L/mol-sec at pH 9.0, corresponding to the ionization of the phenol (B47542). nih.gov 2,6-Dichlorophenolindophenol (DCPIP), a quinone imine, can be photoreduced in the presence of a photosensitizer and an electron donor. mdpi.com This process is also pH-dependent and can be part of a photochemical redox cycle that produces hydrogen peroxide. mdpi.com
The photo-Fenton-like degradation of 2,4-DCP involves hydroxyl radicals generated from the photolysis of Fe3+ complexes and H2O2. nih.gov The kinetics of this process are complex and depend on the concentrations of the reagents. nih.gov
Biochemical Transformations and Environmental Chemical Fate of 5 Amino 2,3 Dichlorophenol
Metabolic Pathways of Halogenated Aminophenols
The metabolic fate of halogenated aminophenols in biological systems is determined by a series of enzymatic reactions aimed at detoxification and excretion. These pathways often involve the modification of the amino and hydroxyl groups, as well as potential dehalogenation.
A primary route for the detoxification of xenobiotics, including halogenated phenols, is the mercapturic acid pathway. This multi-step process enhances the water solubility of the compound, facilitating its elimination from the body, typically via urine. fao.orgepa.gov The pathway is initiated by the conjugation of the electrophilic xenobiotic with glutathione (B108866), a reaction catalyzed by glutathione S-transferases (GSTs). rivm.nl
The resulting glutathione S-conjugate is then sequentially metabolized. The glutamate (B1630785) and glycine (B1666218) residues are cleaved by γ-glutamyltranspeptidase and dipeptidases, respectively, to form a cysteine S-conjugate. The final step involves the N-acetylation of the cysteine conjugate by cysteine S-conjugate N-acetyltransferase, yielding the mercapturic acid. epa.gov
For halogenated aromatic compounds, this pathway is a well-established detoxification mechanism. rivm.nl While direct studies on 5-Amino-2,3-dichlorophenol are limited, the principles of xenobiotic metabolism suggest that it would be a substrate for this pathway. The chlorine atoms on the aromatic ring can create an electrophilic center, making the compound susceptible to nucleophilic attack by the thiol group of glutathione.
Table 1: Key Enzymes in the Mercapturic Acid Pathway
| Enzyme | Function |
| Glutathione S-transferase (GST) | Catalyzes the initial conjugation of the xenobiotic with glutathione. |
| γ-Glutamyltranspeptidase | Removes the glutamate residue from the glutathione conjugate. |
| Dipeptidases | Cleave the glycine residue from the cysteinyl-glycine conjugate. |
| Cysteine S-conjugate N-acetyltransferase | Acetylates the final cysteine conjugate to form mercapturic acid. |
Chemical Mechanisms of Biodegradation and Environmental Degradation of Chlorophenols
The environmental persistence of chlorophenols is a significant concern, and their degradation, particularly through microbial action, is a key area of research. nih.gov The number and position of chlorine atoms on the phenol (B47542) ring are critical factors influencing the rate and pathway of biodegradation. nih.gov Generally, resistance to microbial degradation increases with a higher degree of chlorination.
Biodegradation of chlorophenols can occur under both aerobic and anaerobic conditions. Aerobic degradation often begins with hydroxylation of the aromatic ring, catalyzed by monooxygenases, to form chlorocatechols. These intermediates then undergo ring cleavage, followed by further degradation. nih.gov Anaerobic degradation typically proceeds through reductive dechlorination, where chlorine atoms are replaced by hydrogen atoms, leading to less chlorinated and more easily degradable phenols. nih.gov For some polychlorinated phenols, this reductive dehalogenation is a crucial initial step before the aromatic ring is broken down. nih.gov
For chloroaminophenols, the degradation can be initiated by the removal of the amino group by a deaminase, followed by ring cleavage. nih.gov The presence of both amino and chloro substituents on the same aromatic ring, as in 5-Amino-2,3-dichlorophenol, suggests that a combination of these pathways may be involved in its complete mineralization.
To address the environmental contamination by chlorophenols, various catalytic degradation strategies have been developed. These methods often employ enzymes that can transform these recalcitrant compounds into less harmful substances. Laccases, which are multi-copper oxidases, have shown significant potential for the degradation of a range of phenolic compounds, including dichlorophenols. mdpi.com
Laccases catalyze the oxidation of phenols, producing phenoxy radicals. These radicals can then undergo further non-enzymatic reactions, including polymerization and precipitation, or further degradation. The efficiency of laccase-mediated degradation can be influenced by factors such as pH, temperature, and the specific substitution pattern of the chlorophenol. mdpi.com Studies on various dichlorophenols have demonstrated high degradation efficiencies under optimized conditions.
Table 2: Laccase-Catalyzed Degradation of Dichlorophenols - Representative Data Data for 2,6-Dichlorophenol (B41786) and 2,3,6-Trichlorophenol from a study on Ganoderma lucidum laccase. mdpi.com
| Substrate | Initial Concentration (mg/L) | Degradation Efficiency (%) after 12h |
|---|---|---|
| 2,6-Dichlorophenol | 100 | 100 |
| 2,6-Dichlorophenol | 600 | 100 |
| 2,6-Dichlorophenol | 800 | 85 |
| 2,3,6-Trichlorophenol | 100 | 100 |
| 2,3,6-Trichlorophenol | 400 | 100 |
Molecular Interaction Studies with Biological Systems
The biological activity of 5-Amino-2,3-dichlorophenol is a function of its ability to interact with various biological macromolecules, particularly proteins. These interactions can lead to the inhibition of essential enzymes or interference with crucial biological processes.
The interaction between a small molecule (ligand) like 5-Amino-2,3-dichlorophenol and a protein is governed by the principles of molecular recognition. The binding affinity is determined by a combination of factors, including hydrophobic interactions, hydrogen bonding, and electrostatic forces. The specific three-dimensional structure of both the ligand and the protein's binding site dictates the specificity and strength of the interaction.
Enzyme inhibition is a common outcome of such interactions. A ligand can act as a competitive inhibitor if it resembles the enzyme's natural substrate and binds to the active site, thereby blocking substrate access. Non-competitive inhibition occurs when the inhibitor binds to a different site on the enzyme (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency.
For example, studies on other dichlorophenol derivatives, such as 2,6-dichlorophenolindophenol, have shown that it can act as a competitive inhibitor for enzymes like xanthine (B1682287) oxidase. nih.gov This suggests that 5-Amino-2,3-dichlorophenol, with its similar dichlorinated phenolic structure, could potentially inhibit enzymes with active sites that can accommodate its structure. The amino group could provide an additional point of interaction, potentially influencing its binding affinity and specificity.
Photosystem II (PSII) is a critical protein complex in the photosynthetic electron transport chain of plants, algae, and cyanobacteria. Many herbicides exert their effect by inhibiting PSII. unl.edu The D1 protein, a core component of the PSII reaction center, has a specific binding site for plastoquinone (B1678516) (PQ), a mobile electron carrier.
A large class of PSII-inhibiting herbicides acts by binding to this PQ-binding niche on the D1 protein. unl.edu This binding is competitive with plastoquinone, effectively blocking the electron flow from PSII and halting photosynthesis. This interruption leads to the production of reactive oxygen species, causing rapid cellular damage and ultimately plant death. unl.edu
Table 3: Common Classes of Photosystem II Inhibitors and their Binding Site
| Herbicide Class | Example | Primary Binding Site |
| Triazines | Atrazine | D1 protein (PQ binding niche) |
| Ureas | Diuron (DCMU) | D1 protein (PQ binding niche) |
| Phenols | Dinoseb | D1 protein (PQ binding niche) |
Advanced Applications and Future Research Directions of 5 Amino 2,3 Dichlorophenol
Exploration of 5-Amino-2,3-dichlorophenol as a Chemical Intermediate for Complex Molecule Synthesis
The presence of reactive sites makes 5-Amino-2,3-dichlorophenol a significant intermediate in organic synthesis. nbinno.com Its structural analogues, such as 5-amino-2,4-dichlorophenol, are recognized for their role in the synthesis of dyes, pigments, and pharmaceuticals. chemimpex.com The amino and hydroxyl groups can be readily modified, and the chlorine atoms can influence the electronic properties of the molecule or serve as leaving groups in nucleophilic substitution reactions.
In the synthesis of complex molecules, 5-Amino-2,3-dichlorophenol can serve as a scaffold to introduce specific functionalities. For example, the amino group can be diazotized and coupled with various aromatic compounds to form azo dyes. The synthesis of disazo dyes from related compounds like 2,4-dichloroaniline and 3-aminophenol highlights a potential pathway where 5-Amino-2,3-dichlorophenol could be utilized to create dyes with specific chromatic properties. scialert.net
Furthermore, in pharmaceutical synthesis, related aminophenol derivatives are used as building blocks for therapeutic agents. nih.gov For instance, 5-amino-2,4-dichlorophenol is an intermediate in the development of anti-inflammatory and analgesic drugs. chemimpex.com The structural motifs present in 5-Amino-2,3-dichlorophenol could be incorporated into novel drug candidates to modulate their biological activity. The synthesis of complex molecules often involves multi-step processes where precise control over reaction conditions is crucial to achieve high yields and purity. nbinno.com
| Potential Complex Molecule Classes | Synthetic Utility of 5-Amino-2,3-dichlorophenol | Key Reactions |
| Azo Dyes | Serves as a diazo component or coupling partner. | Diazotization, Azo coupling |
| Pharmaceuticals | Acts as a scaffold for building drug molecules. | Acylation, Alkylation, Nucleophilic substitution |
| Agrochemicals | Precursor for herbicides and fungicides. | Derivatization of amino and hydroxyl groups |
Development of Advanced Materials Incorporating 5-Amino-2,3-dichlorophenol Derivatives (e.g., Photosensitizers in Solar Cells)
The development of advanced materials with tailored properties is a rapidly growing field of research. Derivatives of 5-Amino-2,3-dichlorophenol hold potential for incorporation into such materials. One area of interest is the development of photosensitizers for applications like photodynamic therapy and solar cells. Photosensitizers are molecules that can absorb light and transfer the energy to another molecule, and their effectiveness is often linked to their molecular structure. nih.govnih.gov
While direct synthesis of photosensitizers from 5-Amino-2,3-dichlorophenol is not yet widely reported, the synthesis of 2-(4-aminophenyl)benzothiazole derivatives as photosensitizing agents demonstrates that aminophenyl scaffolds can be effective chromophoric structures. nih.gov The dichlorophenol moiety in 5-Amino-2,3-dichlorophenol could be functionalized to tune the photophysical properties of resulting molecules, such as their absorption wavelength and quantum yield of singlet oxygen generation, which are critical for photodynamic therapy. nih.gov
In the context of solar cells, organic dyes are used as photosensitizers to absorb light and inject electrons into a semiconductor material. The design of these dyes often involves an electron donor, a π-conjugated bridge, and an electron acceptor. The 5-Amino-2,3-dichlorophenol core could potentially be modified to act as the electron donor component in such dye-sensitized solar cells (DSSCs).
Rational Design of Chemically Functionalized Probes Based on the 5-Amino-2,3-dichlorophenol Scaffold
Chemical probes are small molecules used to study and manipulate biological systems. mskcc.org The rational design of these probes often involves creating a molecular scaffold that can be systematically modified to optimize its interaction with a biological target. nih.gov The 5-Amino-2,3-dichlorophenol structure offers a versatile scaffold for the development of such probes.
The amino and hydroxyl groups provide convenient handles for the attachment of various functional groups, such as fluorophores for imaging, or reactive groups for covalent labeling of proteins. The chlorine atoms can influence the binding affinity and selectivity of the probe by participating in halogen bonding or by altering the electronic landscape of the molecule.
The development of chemical probes is a multidisciplinary endeavor that combines organic synthesis, computational modeling, and biological evaluation. mskcc.org While specific probes based on the 5-Amino-2,3-dichlorophenol scaffold are not yet prominent in the literature, the principles of rational design suggest its potential. For instance, substituted phenols are used in the development of probes for various biological applications. acs.org
| Probe Component | Role of 5-Amino-2,3-dichlorophenol Scaffold | Potential Modifications |
| Recognition Element | Provides the core structure for binding to a target. | Alteration of substituent pattern. |
| Reporter Group | Site for attachment of fluorescent or radioactive tags. | Functionalization of the amino or hydroxyl group. |
| Reactive Group | Introduction of moieties for covalent modification. | Derivatization of the aromatic ring. |
Emerging Methodologies in Chemical Synthesis and Characterization Applied to Aminochlorophenols
Advances in chemical synthesis and characterization techniques are continually enabling the creation and analysis of novel molecules with greater efficiency and precision. For aminochlorophenols like 5-Amino-2,3-dichlorophenol, emerging synthetic methodologies such as diversity-oriented synthesis (DOS) could be employed to rapidly generate libraries of derivatives for high-throughput screening. mdpi.com DOS strategies focus on creating structurally diverse molecules from a common starting material, which can accelerate the discovery of new compounds with desired properties. mdpi.com
Modern characterization techniques are also crucial for understanding the properties of these molecules. Advanced spectroscopic and crystallographic methods can provide detailed insights into the three-dimensional structure and electronic properties of 5-Amino-2,3-dichlorophenol derivatives, which is essential for rational design and structure-activity relationship studies.
The synthesis of related compounds, such as 4-amino-2,3-dichlorophenol, has been described, involving steps like the reduction of a corresponding nitro- or azophenol. chemicalbook.com These established synthetic routes can be adapted and optimized using modern techniques to improve yield, purity, and sustainability.
Interdisciplinary Research Integrating Chemical and Environmental Sciences
The intersection of chemical and environmental sciences is critical for understanding the fate and impact of synthetic compounds in the environment. Chlorophenols and their derivatives are recognized as environmental contaminants that can arise from industrial processes. nih.gov Therefore, interdisciplinary research is essential to assess the environmental risks associated with compounds like 5-Amino-2,3-dichlorophenol and to develop strategies for their remediation.
Studies on the environmental degradation of dichlorophenols, for instance, investigate the role of microorganisms and environmental factors in their breakdown. researchgate.net Such research can inform the design of more environmentally benign chemicals and the development of bioremediation technologies. The ecotoxicity of chlorophenol compounds is another important area of investigation, with studies focusing on their effects on aquatic organisms. aloki.hu
By integrating chemical synthesis with environmental toxicology and microbiology, researchers can work towards a more sustainable chemical industry. This includes designing molecules that are effective for their intended purpose but are also readily biodegradable and have minimal environmental impact.
Q & A
Q. What spectroscopic techniques are recommended for characterizing 5-Amino-2,3-dichlorophenol, and how can overlapping NMR peaks be resolved?
Methodological Answer:
- Techniques: Use -NMR and -NMR in deuterated solvents (e.g., DMSO-d) to resolve aromatic proton signals. Infrared (IR) spectroscopy can confirm the presence of amino (-NH) and phenolic (-OH) groups.
- Overlapping Peaks: Employ 2D NMR methods (e.g., COSY, HSQC) to decouple signals. For chlorinated analogs, chemical shifts typically occur at δ 6.5–7.5 ppm for aromatic protons, with amino groups appearing as broad singlets (~δ 5.0–6.0 ppm). Reference data for 3,4-dichlorophenol (δ 6.8–7.2 ppm) can guide assignments .
Q. What synthetic routes are viable for preparing 5-Amino-2,3-dichlorophenol, and how is amination optimized?
Methodological Answer:
- Routes: Direct amination of 2,3-dichlorophenol via nucleophilic substitution using ammonia under high-pressure conditions. Alternatively, catalytic hydrogenation of nitro precursors (e.g., 5-nitro-2,3-dichlorophenol).
- Critical Parameters: Control temperature (80–120°C) and pH (basic conditions) to minimize dehalogenation. Monitor reaction progress via TLC or HPLC. Purify via recrystallization in ethanol/water mixtures .
Advanced Research Questions
Q. How does the electronic structure of 5-Amino-2,3-dichlorophenol influence its radical reactivity, and how can mechanisms be validated experimentally?
Methodological Answer:
- Electronic Effects: The amino group acts as an electron donor, activating the aromatic ring toward electrophilic attack, while chlorine atoms withdraw electron density. Computational studies (DFT) can predict reactive sites (e.g., para to -NH).
- Validation: Use electron spin resonance (ESR) to detect radical intermediates during Fenton-like reactions. Couple with chemiluminescence assays to track oxidative degradation pathways, as demonstrated in hydroxyl radical studies of structurally similar compounds .
Q. What strategies enable selective functionalization of 5-Amino-2,3-dichlorophenol while avoiding side reactions?
Methodological Answer:
- Protecting Groups: Protect the amino group with tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) before halogenation or sulfonation. Deprotect under mild acidic conditions (e.g., TFA).
- Side Reaction Mitigation: Use low temperatures (0–5°C) during electrophilic substitutions to reduce polyhalogenation. Monitor selectivity via LC-MS .
Data Analysis & Contradiction Resolution
Q. How can researchers resolve discrepancies in reported solubility data for 5-Amino-2,3-dichlorophenol?
Methodological Answer:
- Systematic Testing: Conduct solubility studies in polar (water, DMSO) and non-polar solvents (hexane, chloroform) under controlled temperatures (25°C, 40°C). Use gravimetric analysis for quantification.
- UV-Vis Calibration: Prepare standard curves at λ ~270 nm (typical for chlorophenols) to validate solubility measurements. Compare with literature values for 3,4-dichlorophenol (solubility in water: ~2.5 g/L at 25°C) as a benchmark .
Safety & Handling
Q. What toxicological risks are associated with 5-Amino-2,3-dichlorophenol, and what safety protocols are essential?
Methodological Answer:
- Toxicity: Chlorophenols are linked to hepatotoxicity and skin irritation. Acute exposure limits (PAC-1: 2.1 mg/m³) from analogs like 3-chlorophenol suggest stringent controls .
- Protocols: Use fume hoods for synthesis, nitrile gloves, and lab coats. Store in airtight containers under inert gas. Monitor airborne concentrations with OSHA-compliant sensors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
